molecular formula C10H13F2N B2648946 (2,2-Difluoroethyl)(2-phenylethyl)amine CAS No. 1183435-36-0

(2,2-Difluoroethyl)(2-phenylethyl)amine

Cat. No.: B2648946
CAS No.: 1183435-36-0
M. Wt: 185.218
InChI Key: WRHXGNYJCFYWFN-UHFFFAOYSA-N
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Description

(2,2-Difluoroethyl)(2-phenylethyl)amine is a chemical compound characterized by the presence of both difluoroethyl and phenylethyl groups attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoroethyl)(2-phenylethyl)amine typically involves the reaction of 2,2-difluoroethylamine with a phenylethyl halide under basic conditions. One common method involves the use of sodium hydride as a base to deprotonate the amine, followed by nucleophilic substitution with the halide . Another approach involves the use of hypervalent iodine reagents to facilitate the 2,2-difluoroethylation of phenylethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoroethyl)(2-phenylethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenylethyl or difluoroethyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(2,2-Difluoroethyl)(2-phenylethyl)amine has several scientific research applications:

    Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2,2-Difluoroethyl)(2-phenylethyl)amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The phenylethyl group contributes to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2,2-Difluoroethyl)(phenylethyl)amine: Similar in structure but lacks the additional phenylethyl group.

    2,2-Difluoroethylamine: A simpler compound with only the difluoroethyl group.

    Phenylethylamine: Contains only the phenylethyl group without the difluoroethyl moiety.

Uniqueness

(2,2-Difluoroethyl)(2-phenylethyl)amine is unique due to the combination of both difluoroethyl and phenylethyl groups, which impart distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications, particularly in medicinal chemistry where both lipophilicity and binding specificity are crucial.

Properties

IUPAC Name

2,2-difluoro-N-(2-phenylethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c11-10(12)8-13-7-6-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHXGNYJCFYWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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